6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-6-4-7-2-3-8(5-10)12-9(7)11-6;/h2-4H,5H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIFJTFYNHANNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Friedel-Crafts Acylation of 2-Methylpyridine
The synthesis begins with 2-methylpyridine (2-picoline), which undergoes Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). The reaction proceeds at 50–100°C for 5–10 hours, yielding 2-methyl-6-acetylpyridine with high regioselectivity (Scheme 1). Key parameters include:
-
Molar ratios : 2-picoline : acylating agent : catalyst = 1 : 1–2 : 0.1–0.5
-
Solvent : Methanol or dichloromethane
The acetyl group is introduced exclusively at the C-6 position due to the directing effects of the pyridine nitrogen and methyl group at C-2.
Sodium Borohydride Reduction to 2-Methyl-6-hydroxymethylpyridine
The ketone intermediate is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol at 50–90°C for 5–10 hours. Alternative reductants such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Raney nickel) are less favored due to safety and cost considerations.
Chlorination with Thionyl Chloride
The final step involves treating 2-methyl-6-hydroxymethylpyridine with thionyl chloride (SOCl₂) at -20°C to -5°C, followed by gradual warming to room temperature. This exothermic reaction requires careful temperature control to avoid over-chlorination or decomposition.
Alternative Synthetic Strategies and Modifications
Suzuki-Miyaura Cross-Coupling
Critical Analysis of Reaction Parameters
Analyse Chemischer Reaktionen
Types of Reactions
6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenation of the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- IUPAC Name : 6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
- CAS Number : 1638763-36-6
- Molecular Formula : C9H10Cl2N2
- Molecular Weight : 217.10 g/mol
- Purity : Typically around 97% .
The compound features a pyrrolo[2,3-b]pyridine core, which is significant in medicinal chemistry due to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. A study demonstrated that certain synthesized compounds showed promising results against various cancer cell lines, attributing their efficacy to the presence of the pyrrolo structure which enhances bioactivity .
Case Study Example :
A series of novel derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the chloromethyl position significantly influenced the anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range .
Anticonvulsant Properties
Another area of interest is the anticonvulsant potential of these compounds. The structural features of 6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride allow it to interact with neurotransmitter systems effectively.
Research Findings :
In vivo studies have shown that certain derivatives can reduce seizure activity in animal models, suggesting a mechanism that involves modulation of GABAergic pathways .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its chloromethyl group can undergo various nucleophilic substitutions, making it a valuable intermediate for synthesizing more complex molecules.
Synthesis of Novel Heterocycles
Recent studies have focused on using 6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride as a precursor for synthesizing other heterocyclic compounds. For instance, reactions involving this compound with different nucleophiles have led to the formation of new pyridine and pyrimidine derivatives.
Synthesis Example :
A cyclo-condensation reaction involving this compound and active methylene compounds yielded a new series of substituted pyrrolopyrimidines, demonstrating its utility in creating complex molecular architectures .
The biological activities attributed to 6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride extend beyond anticancer and anticonvulsant effects. Other noted activities include:
Wirkmechanismus
The mechanism of action of 6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares 6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride with analogous heterocyclic compounds in terms of molecular properties, substituents, and applications:
Key Structural and Functional Differences
- Substituent Position : The target compound’s 6-chloromethyl group distinguishes it from its positional isomer, 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride , which exhibits altered reactivity in cross-coupling reactions .
- Ring Saturation : Compared to 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride , the target’s fully aromatic system enhances π-π stacking interactions, critical for binding to kinase active sites .
- Functional Groups : Unlike ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (ester group), the target’s chloromethyl group enables nucleophilic substitution, facilitating derivatization in drug discovery .
Research Findings and Industrial Relevance
- Synthetic Accessibility : The target compound is synthesized via regioselective alkylation of pyrrolopyridine precursors, achieving ≥97% purity for industrial use .
- Commercial Demand : Over 12 global suppliers, including Discovery Fine Chemicals (UK) and Taizhou Bolon Pharmachem (China), highlight its demand in medicinal chemistry .
- Unresolved Questions : Comparative studies on the pharmacokinetics of positional isomers (e.g., 3- vs. 6-chloromethyl derivatives) are lacking, representing a critical research gap.
Notes
- Isomerism : Positional isomerism significantly impacts reactivity and bioactivity, necessitating precise analytical characterization (e.g., NMR, HPLC) for quality control .
- Regulatory Considerations: Unlike carcinogenic heterocyclic amines (e.g., IQ), the target compound’s safety profile must be validated for clinical development .
Biologische Aktivität
6-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from various research studies and data sources.
- Chemical Name : 6-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
- CAS Number : 2126162-66-9
- Molecular Formula : C₉H₁₀Cl₂N₂
- Molecular Weight : 217.10 g/mol
Biological Activity Overview
Research indicates that compounds in the pyrrolo[2,3-b]pyridine class exhibit significant biological activities, including inhibition of specific enzymes and receptors. Notably, studies have focused on their roles as phosphodiesterase (PDE) inhibitors and their potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies of 1H-pyrrolo[2,3-b]pyridine derivatives have revealed insights into how structural modifications affect biological activity. For instance, a study demonstrated that certain derivatives showed potent inhibition against PDE4B with IC₅₀ values as low as 0.48 μM, indicating strong potential for therapeutic applications in central nervous system (CNS) disorders .
Table 1: SAR Findings for Pyrrolo[2,3-b]pyridine Derivatives
| Compound | IC₅₀ (μM) | Activity Description |
|---|---|---|
| 1 | 0.8 | PDE4B inhibitor |
| 11h | 0.48 | Selective PDE4B inhibition |
| Others | Varies | Range of activities against CNS receptors |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific pathways. For example, certain derivatives have been shown to inhibit TNF-α release from macrophages when exposed to inflammatory stimuli such as lipopolysaccharides . This suggests a potential role in modulating immune responses.
Case Studies
- PDE4B Inhibition : A study highlighted the synthesis and evaluation of various pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit PDE4B. Compound 11h was particularly noted for its selectivity and potency, making it a candidate for further development in treating inflammatory conditions .
- TNIK Inhibition : Another study focused on the inhibition of TNIK (TRAF2 and NCK-interacting kinase) by pyrrolo[2,3-b]pyridine derivatives. Some compounds demonstrated IC₅₀ values lower than 1 nM, showcasing their potential as therapeutic agents targeting this kinase .
Q & A
Q. Advanced Research Focus
- Molecular docking : Simulate interactions with target proteins (e.g., kinase domains) using software like AutoDock. The chloromethyl group’s electronegativity and steric bulk are optimized for hydrophobic pocket fitting.
- DFT calculations : Predict reactivity at the 6-position by analyzing electron density maps (e.g., Fukui indices).
- SAR databases : Cross-reference with analogs in (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) to identify substituents enhancing binding affinity .
What strategies are effective in resolving synthetic impurities or diastereomers during large-scale preparation of this compound?
Q. Advanced Research Focus
- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while flash chromatography (silica gel, ethyl acetate/hexane gradients) removes alkylation byproducts.
- Crystallization : Recrystallization from ethanol/water mixtures improves purity, leveraging solubility differences noted in for methylated analogs.
- Process monitoring : In-line FTIR or LC-MS tracks reaction progress and identifies impurity formation points .
How does the chloromethyl group’s reactivity influence downstream derivatization, and what nucleophiles are most compatible?
Advanced Research Focus
The chloromethyl group undergoes SN2 displacement with nucleophiles like amines, thiols, or alkoxides. For example:
- Amine coupling : React with piperidine or morpholine to generate tertiary amines for drug candidates (e.g., ’s piperidinone derivatives).
- Thioether formation : Use sodium thiomethoxide to create sulfides for metal-binding studies.
- Stability considerations : Avoid strongly basic conditions (pH >10) to prevent hydrolysis to hydroxymethyl byproducts .
What safety protocols are critical when handling 6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride, given its potential hazards?
Q. Basic Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
